molecular formula C17H21N3O3S B2957728 N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide CAS No. 2034346-96-6

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2957728
CAS No.: 2034346-96-6
M. Wt: 347.43
InChI Key: HGFNVCOADBAOLF-UHFFFAOYSA-N
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Description

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is a synthetic small molecule recognized in research for its potent inhibitory activity against the DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) and CLK (CDC-like kinase) families. These kinases are pivotal regulators of alternative splicing, cell proliferation, and neuronal development . Its primary research value lies in probing the pathophysiological roles of these kinases, particularly DYRK1A's involvement in Down syndrome phenotypes and neurodegenerative disorders like Alzheimer's disease . The compound's mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, thereby preventing phosphorylation of downstream substrates such as splicing factors and proteins involved in tau pathology. This makes it a critical tool for investigating novel therapeutic strategies for cognitive deficits and for deciphering the complex signaling networks that govern neural function and survival. Researchers utilize this inhibitor in models to study its effects on reducing tau hyperphosphorylation and modulating aberrant splicing events, providing insights into potential mechanisms to counteract neurodegeneration.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)14-5-3-13(4-6-14)19-17(23)16(22)18-9-7-15(21)12-8-10-24-11-12/h3-6,8,10-11,15,21H,7,9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFNVCOADBAOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with thiophene-3-carboxylic acid, followed by reduction and subsequent amidation to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide ()

Molecular Formula : C₁₉H₂₁N₃O₄S
Molecular Weight : 387.45 g/mol
Key Structural Differences :

  • Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl in the target compound. This positional isomerism may alter electronic distribution and steric interactions.
  • Phenyl Substituent: A 2-oxopyrrolidinyl group (a lactam) replaces the dimethylamino group, introducing a polar but less basic moiety.

Implications :

  • Solubility: The dimethylamino group in the target compound likely enhances aqueous solubility compared to the more lipophilic 2-oxopyrrolidinyl group.
  • Reactivity : The thiophen-3-yl group may exhibit distinct regioselectivity in electrophilic substitution reactions compared to thiophen-2-yl.

Structural Comparison Table

Parameter Target Compound Compound
Molecular Formula C₁₇H₂₄N₄O₃S C₁₉H₂₁N₃O₄S
Molecular Weight 364.45 g/mol 387.45 g/mol
Thiophene Position 3-yl 2-yl
Phenyl Substituent 4-(Dimethylamino) 3-(2-Oxopyrrolidin-1-yl)
Key Functional Groups Tertiary amine, hydroxyl, thiophene Lactam, hydroxyl, thiophene

Phthalimide Derivatives ()

Compound: 3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences:

  • Core Structure: Phthalimide (aromatic dicarboximide) vs. ethanediamide (non-aromatic oxamide).
  • Applications: Phthalimides are primarily used as monomers for polyimides in materials science, whereas ethanediamides are more common in pharmaceutical research due to their peptide-like backbone.

Implications :

  • Synthetic Utility : Phthalimides require high purity for polymerization , while ethanediamides may prioritize functional group compatibility for drug design.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The substitution pattern on the phenyl and thiophene rings significantly impacts physicochemical properties. For example, the dimethylamino group’s electron-donating nature could enhance binding to biological targets compared to neutral or electron-withdrawing groups.
  • Synthetic Challenges : Introducing a thiophen-3-yl group may require regioselective synthesis methods, whereas thiophen-2-yl derivatives are more commonly reported .

Biological Activity

N'-[4-(Dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H21N3O3S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight345.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot specified

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis.
  • Receptor Modulation : It can bind to cellular receptors, modulating their activity and influencing signal transduction pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Studies have shown that derivatives of this compound display antimicrobial properties against a range of pathogens. For instance, certain analogs have been tested against bacteria and fungi, demonstrating effective inhibition.

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The degree of cytotoxicity varies based on concentration and exposure time.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the anticancer potential of related compounds in vitro against breast cancer cell lines (MCF-7). Results indicated that certain derivatives significantly reduced cell viability, suggesting potential for further development as anticancer agents.
  • Antimicrobial Efficacy :
    Research conducted on the antimicrobial properties of thiophene derivatives showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound NameAntioxidant ActivityAntimicrobial ActivityCytotoxicity
N'-[4-(Dimethylamino)phenyl]-N-[...ModerateHighHigh
5-(4-(Diphenylamino)phenyl)thiopheneLowModerateModerate
4-(Dimethylamino)phenolHighLowLow

Q & A

Q. What are the common synthetic routes for preparing N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide, and what are the key challenges?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a thiophene-containing hydroxypropylamine intermediate with a dimethylamino-substituted ethanediamide precursor.
  • Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) is critical due to polar byproducts .
  • Key challenges include controlling stereochemistry at the 3-hydroxypropyl moiety and minimizing side reactions from the dimethylamino group’s basicity. Reaction optimization (e.g., temperature, solvent) is essential to improve yields beyond 45–56%, as seen in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene aromatic signals at δ 7.2–7.5 ppm, dimethylamino singlet near δ 2.8–3.1 ppm). Contradictions in integration ratios may arise from tautomerism or hydrogen bonding, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
  • UV-Vis : λmax near 255 nm (similar to dimethylamino-phenyl analogs) indicates π→π* transitions for photostability studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR analysis caused by dynamic molecular behavior?

Dynamic processes like keto-enol tautomerism or rotational isomerism in the ethanediamide moiety can obscure NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling samples to slow exchange rates, revealing split peaks.
  • X-ray crystallography : Definitive structural assignment via crystal lattice stabilization, as applied to related diamides .
  • Computational modeling : DFT calculations predict stable conformers and guide spectral interpretation .

Q. What methodologies are recommended for evaluating this compound’s biological activity, particularly for neurological targets?

  • In vitro receptor binding assays : Screen against dopamine D3 receptors using radioligand displacement (e.g., [³H]spiperone competition), referencing protocols for structurally related benzamide-based ligands .
  • Functional selectivity studies : Measure cAMP modulation via BRET assays to determine G-protein vs. β-arrestin signaling bias.
  • Molecular docking : Use homology models of D3 receptors to predict binding poses, focusing on interactions between the dimethylamino group and receptor aspartate residues .

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Catalyst screening : Test palladium or iridium catalysts (e.g., Pd(PPh₃)₄) for amide bond formation, noting their efficacy in analogous C–N coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of amine intermediates.
  • Additives : NaOtBu or H₂O may stabilize transition states in metal-catalyzed steps, as demonstrated in Pd-mediated dimethylamination .

Q. What strategies mitigate instability of the 3-hydroxypropyl group during storage?

  • Lyophilization : Convert to a stable hydrochloride salt form.
  • Storage conditions : –20°C under inert atmosphere (N₂/Ar) prevents oxidation, as recommended for hygroscopic dimethylamino-containing compounds .
  • Stabilizers : Add antioxidants (e.g., BHT) to ethanolic stock solutions to retard radical-mediated degradation.

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Re-evaluate force fields : Adjust parameters for thiophene π-stacking or hydrogen-bonding interactions in MD simulations.
  • Metabolite screening : LC-MS/MS identifies in situ degradation products (e.g., hydrolyzed ethanediamide) that may reduce observed activity .
  • Orthogonal assays : Confirm target engagement using SPR or thermal shift assays to rule off-target effects.

Application-Oriented Questions

Q. What structural modifications could enhance selectivity for kinase vs. receptor targets?

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to alter π-stacking interactions.
  • Side-chain elongation : Extend the hydroxypropyl chain to improve steric complementarity with kinase ATP pockets, as seen in diamide-based kinase inhibitors .

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